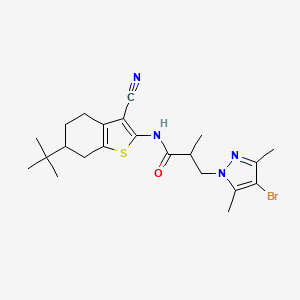![molecular formula C24H16F3N5O2S B10898702 11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898702.png)
11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound, with the chemical formula C21H1611-methyl-4,5-dihydrobenzo[l]acephenanthrylene . It features a unique fused-ring system and contains both sulfur and nitrogen atoms. Its molecular weight is approximately 268.35 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented, but it can be prepared through multi-step organic synthesis. Researchers have likely explored various strategies to assemble its intricate structure.
Industrial Production Methods: As of now, there are no established industrial-scale methods for producing this compound. Its complex structure and limited applications may contribute to the lack of large-scale production.
Chemical Reactions Analysis
Reactivity: 11-methyl-4,5-dihydrobenzo[l]acephenanthrylene likely undergoes various chemical reactions due to its aromatic system and functional groups. These reactions may include:
Oxidation: Oxidative processes could modify its aromatic rings or functional groups.
Reduction: Reduction reactions may alter its double bonds or heterocyclic moieties.
Substitution: Substitution reactions could occur at specific positions.
Other Transformations: Given its unique structure, it might participate in other reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. standard organic chemistry reagents (e.g., oxidants, reducing agents, Lewis acids, bases) would likely play a role.
Major Products: The major products resulting from these reactions would vary based on the specific reaction type. Predicting exact products without experimental data is challenging, but they could involve ring modifications, functional group changes, or cyclization.
Scientific Research Applications
Chemistry:
Structural Studies: Researchers might investigate its crystal structure, spectroscopic properties, and electronic behavior.
Reaction Mechanisms: Understanding its reactivity could contribute to broader organic chemistry knowledge.
Biological Activity: Although not well-studied, it could potentially interact with biological targets.
Drug Discovery: Its unique structure might inspire drug design efforts.
Materials Science: Its aromatic system could find applications in materials, such as organic semiconductors or sensors.
Mechanism of Action
The specific mechanism by which 11-methyl-4,5-dihydrobenzo[l]acephenanthrylene exerts effects remains speculative. Further research is needed to elucidate its interactions with cellular components and pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related polycyclic aromatic hydrocarbons (PAHs) or heterocycles. Unfortunately, no widely recognized similar compounds share its exact structure.
Properties
Molecular Formula |
C24H16F3N5O2S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
11-methyl-4-[5-[(4-methylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C24H16F3N5O2S/c1-12-3-5-14(6-4-12)33-10-15-7-8-16(34-15)21-30-22-20-19(28-11-32(22)31-21)18-13(2)9-17(24(25,26)27)29-23(18)35-20/h3-9,11H,10H2,1-2H3 |
InChI Key |
IFKMIGWPRKEGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B10898620.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10898622.png)
![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898625.png)
![N-[(1Z)-3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10898629.png)
![3-(5-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10898632.png)
![N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10898642.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B10898648.png)
![{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10898649.png)

![6-Amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10898663.png)
![11,13-dimethyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898671.png)
![4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid](/img/structure/B10898672.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-ethylphenyl)-2-furamide](/img/structure/B10898684.png)
![3-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B10898697.png)
